L-Afegostat

Description

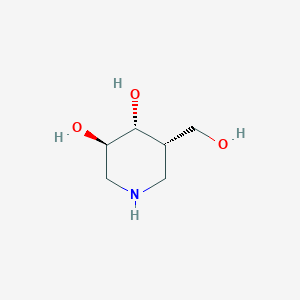

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(3R,4R,5S)-5-(hydroxymethyl)piperidine-3,4-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO3/c8-3-4-1-7-2-5(9)6(4)10/h4-10H,1-3H2/t4-,5+,6+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPYJXFZUIJOGNX-KVQBGUIXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(CN1)O)O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@H]([C@@H](CN1)O)O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50445285 | |

| Record name | 5-epi-Isofagomine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50445285 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

202979-51-9 | |

| Record name | 5-epi-Isofagomine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50445285 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

L-Afegostat: A Technical Guide to its Mechanism of Action as a Pharmacological Chaperone

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-Afegostat (also known as isofagomine or AT2101) is an iminosugar that was investigated as a pharmacological chaperone therapy for Gaucher disease. Gaucher disease is a lysosomal storage disorder arising from mutations in the GBA1 gene, which lead to a deficiency of the enzyme acid β-glucosidase (GCase). This deficiency results in the accumulation of its substrate, glucocerebroside, within lysosomes, causing a range of clinical manifestations. This compound was designed to act as a molecular scaffold, binding to and stabilizing misfolded mutant GCase, thereby facilitating its proper trafficking to the lysosome and increasing its enzymatic activity. Despite demonstrating biochemical efficacy in increasing GCase levels in preclinical and clinical studies, its development was terminated after Phase 2 trials failed to show clinically meaningful improvements in most patients. This guide provides an in-depth technical overview of this compound's mechanism of action, supported by quantitative data, experimental protocols, and pathway visualizations.

Core Mechanism of Action: Pharmacological Chaperoning

Gaucher disease is characterized by mutations that cause the GCase enzyme to misfold within the endoplasmic reticulum (ER). The cell's quality control system recognizes these misfolded proteins and targets them for premature degradation, preventing them from reaching the lysosome where they are needed.

This compound functions as a pharmacological chaperone , a small molecule that specifically and reversibly binds to the misfolded GCase enzyme in the ER.[1][2] This binding has several key consequences:

-

Stabilization and Correct Folding: this compound, as an active site-directed inhibitor, binds to the catalytic site of the mutant GCase. This interaction stabilizes the protein, helping it to achieve a more native conformation.[3]

-

ER Trafficking: The stabilized GCase-chaperone complex is then recognized as properly folded by the ER's quality control machinery, allowing it to traffic through the Golgi apparatus and be transported to the lysosome.[2][4]

-

pH-Dependent Dissociation: The affinity of this compound for GCase is pH-dependent. It binds with high affinity in the relatively neutral pH of the ER. Upon arrival in the acidic environment of the lysosome (pH ≈ 4.5-5.0), its affinity for the enzyme is reduced.[2] This causes the chaperone to dissociate, unblocking the active site and leaving behind a functional GCase enzyme capable of metabolizing the accumulated glucocerebroside.[2]

In essence, this compound acts as a transport and folding guide, rescuing mutant GCase from degradation and delivering it to its site of action.

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical and clinical studies of this compound.

Table 1: Enzyme Inhibition and Affinity

| Parameter | Enzyme | Value | Source Mutation | Reference |

| Ki | β-Glucosidase | 30 µM | N/A | [5] |

| Ki | GCase | ~30 nM | Wild-type, N370S, V394L | [6] |

Table 2: In Vitro Efficacy in Patient-Derived Cells

| Cell Type | GCase Mutation | Fold Increase in GCase Activity | Notes | Reference |

| Fibroblasts | N370S | Multiple-fold increase | Mechanism included enhanced ER transport and increased lysosomal pool. | [4] |

| Lymphoblastoid Cells | L444P | ~3.5-fold | Measured in cell lysates. | [4] |

| Fibroblasts | L444P | ~1.3-fold | Effect increased ~2-fold with methods to reduce chaperone carryover in the assay. | [4] |

Table 3: In Vivo Efficacy in Preclinical Models

| Animal Model | GCase Mutation | Treatment | Tissue | Fold Increase in GCase Activity | Reference |

| Mouse | L444P | Oral administration | Brain & other tissues | 2- to 5-fold | [4] |

| Mouse | V394L, D409H, D409V | 30 mg/kg/day | Visceral tissues & brain | Increased GCase activity noted | [6] |

| Thy1-aSyn Mouse | Wild-type GCase | 100 mg/kg for 4 months | Brain, Liver, Spleen | Increased GCase activity noted | [1] |

Table 4: Clinical Trial Observations (Phase 2)

| Study Population | Dose Regimens Studied | Key Biochemical Outcome | Key Clinical Outcome | Reference |

| Type 1 Gaucher (on ERT) | Various oral regimens | GCase activity increased in 20 of 26 evaluable patients. | Safety & Tolerability Study. | |

| Type 1 Gaucher (treatment-naive) | 225 mg (intermittent dosing) | All 18 patients who completed the study experienced an increase in GCase levels in white blood cells. | Clinically meaningful improvements were observed in only 1 of 18 patients. | [7][8] |

Key Experimental Protocols

Protocol 1: GCase Activity Assay in Cell Lysates

This protocol describes a general method for quantifying GCase activity using an artificial substrate.

-

Cell Culture and Lysis:

-

Culture patient-derived fibroblasts or lymphoblasts under standard conditions.

-

Treat cells with varying concentrations of this compound for a specified duration (e.g., 3-5 days).

-

Include a "washout" period by incubating cells in this compound-free media for 12-24 hours prior to lysis. This is critical to ensure the chaperone does not inhibit the enzyme during the assay itself.[4]

-

Harvest cells and lyse them in a suitable buffer (e.g., citrate/phosphate buffer, pH 5.2) containing a non-ionic detergent like Triton X-100.

-

-

Enzymatic Reaction:

-

Determine the total protein concentration of the cell lysate using a standard method (e.g., BCA assay).

-

In a microplate, combine a standardized amount of lysate protein with the artificial substrate, p-Nitrophenyl-β-D-glucopyranoside (PNPG), in an acidic assay buffer (e.g., pH 5.0-5.6).[9][10]

-

Incubate the reaction at 37°C for a defined period (e.g., 1-2 hours).

-

-

Quantification:

-

Stop the reaction by adding a high pH stop buffer (e.g., sodium carbonate).

-

Measure the absorbance of the released p-nitrophenol at 405 nm.

-

Calculate enzyme activity relative to a standard curve and normalize to the total protein concentration.

-

Protocol 2: Phase 2 Clinical Trial Design Synopsis (NCT00433147)

This protocol summarizes the design of a key clinical study for this compound.

-

Study Title: A Study of AT2101 (Afegostat Tartrate) in Adult Patients With Type 1 Gaucher Disease Currently Receiving Enzyme Replacement Therapy.[11]

-

Objective: To assess the safety, tolerability, pharmacokinetics, and pharmacodynamics of this compound.[12][13]

-

Design: Phase 2, open-label study.[12]

-

Patient Population: 30 adult patients (18-74 years) with a confirmed diagnosis of Type 1 Gaucher disease, clinically stable on enzyme replacement therapy (ERT).[13]

-

Procedure:

-

Primary Outcome Measures: Safety and tolerability.

-

Secondary Outcome Measures: Pharmacodynamic effects, including the change in GCase activity levels measured in white blood cells.

Visualizations

Diagram 1: this compound Chaperone Mechanism of Action

Caption: this compound binds and stabilizes mutant GCase in the ER, enabling its transport to the lysosome.

Diagram 2: Experimental Workflow for Chaperone Activity

Caption: Workflow for evaluating the effect of this compound on GCase activity in patient-derived cells.

Diagram 3: Logical Relationship of this compound's Dual Function

Caption: this compound functions as a chaperone in the ER but can act as an inhibitor in acidic assays.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. A GCase Chaperone Improves Motor Function in a Mouse Model of Synucleinopathy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Afegostat - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. medchemexpress.com [medchemexpress.com]

- 6. medkoo.com [medkoo.com]

- 7. Amicus Therapeutics Announces Preliminary Results of Phase 2 Study with Plicera(TM) for Gaucher Disease | Amicus Therapeutics [ir.amicusrx.com]

- 8. | BioWorld [bioworld.com]

- 9. Enzyme kinetics and inhibition parameters of human leukocyte glucosylceramidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. ClinicalTrials.gov [clinicaltrials.gov]

- 12. ClinConnect | A Study of AT2101 (Afegostat Tartrate) in Adult Patients [clinconnect.io]

- 13. A Study of AT2101 (Afegostat Tartrate) in Adult Patients With Type 1 Gaucher Disease Currently Receiving Enzyme Replacement Therapy [ctv.veeva.com]

L-Afegostat as a β-Glucosidase inhibitor

An In-Depth Technical Guide to L-Afegostat and its Role as a β-Glucosidase Inhibitor

Introduction

Gaucher disease is a lysosomal storage disorder characterized by the deficient activity of the enzyme acid β-glucosidase (also known as glucocerebrosidase or GCase).[1][2] This deficiency is caused by mutations in the GBA1 gene, leading to the accumulation of its substrate, glucosylceramide, within lysosomes, primarily in macrophages.[1][3] This accumulation results in a range of clinical manifestations, including hepatosplenomegaly, hematological abnormalities, and skeletal complications.[1][2]

One therapeutic strategy for Gaucher disease is Pharmacological Chaperone Therapy (PCT).[3] This approach utilizes small molecules that can bind to and stabilize misfolded mutant enzymes, facilitating their proper folding and trafficking from the endoplasmic reticulum (ER) to the lysosome, thereby increasing residual enzyme activity.[3][4] Afegostat (also known as Isofagomine or AT2101), an iminosugar, was developed as a pharmacological chaperone for GCase.[5] this compound is a stereoisomer of Afegostat and also functions as a glycosidase inhibitor.[6] This guide provides a detailed technical overview of Afegostat and this compound, focusing on their mechanism of action as β-glucosidase inhibitors, relevant quantitative data, and the experimental protocols used for their evaluation.

Mechanism of Action: Pharmacological Chaperoning

Afegostat is a potent, active-site inhibitor of GCase that binds selectively and reversibly to the enzyme.[7][8][9] In Gaucher disease, many GBA1 mutations result in the production of GCase protein that is misfolded and prematurely targeted for degradation by the ER-associated degradation (ERAD) pathway.[1]

The therapeutic mechanism of Afegostat involves:

-

Binding and Stabilization in the ER: Afegostat binds with high affinity to the misfolded GCase enzyme within the neutral pH environment of the ER.[7] This binding stabilizes the protein's conformation.[5]

-

Correct Folding and Trafficking: The stabilized enzyme-chaperone complex is recognized as properly folded by the ER's quality control system, allowing it to transit through the Golgi apparatus and be trafficked to the lysosome.[3][10]

-

Dissociation in the Lysosome: Once in the acidic environment of the lysosome, the affinity of Afegostat for the GCase active site is reduced. The chaperone dissociates, leaving a functional, active enzyme capable of metabolizing the accumulated glucosylceramide.

However, clinical trials with Afegostat were ultimately unsuccessful, potentially due to a high binding affinity that persisted even at lower pH levels, causing the chaperone to act more as an inhibitor than a facilitator of enzyme activity in the lysosome.[10]

Quantitative Data: Inhibitory Potency

The inhibitory constants (Ki) and IC50 values are critical for characterizing the interaction between an inhibitor and its target enzyme. The data for Afegostat (Isofagomine) and its stereoisomer this compound are summarized below. Afegostat is a significantly more potent inhibitor of GCase than this compound.

| Compound | Target Enzyme | Parameter | Value | Reference(s) |

| Afegostat (Isofagomine) | Acid β-Glucosidase (GCase) | Ki | ~30 nM | [8][9] |

| This compound (5-epi-Isofagomine) | β-Glucosidase | Ki | 30 µM | [6] |

Experimental Protocols

In Vitro β-Glucosidase Activity Assay

A common method to determine β-glucosidase activity and evaluate inhibitors is a colorimetric assay using a chromogenic substrate.[11][12]

Principle: This assay utilizes p-nitrophenyl-β-D-glucopyranoside (p-NPG), which is colorless. β-glucosidase hydrolyzes this substrate to release glucose and p-nitrophenol. At an alkaline pH, p-nitrophenol is converted to the p-nitrophenolate ion, which is a yellow-colored product with a maximum absorbance at 405 nm.[11][12] The rate of formation of this product is directly proportional to the enzyme's activity.[11]

Reagents and Materials:

-

β-Glucosidase enzyme (e.g., recombinant human GCase)

-

p-nitrophenyl-β-D-glucopyranoside (p-NPG) substrate solution

-

Assay Buffer (e.g., 0.1 M Acetate buffer, pH 5.0)[13]

-

Stop Solution (e.g., Sodium Carbonate or other alkaline buffer to raise pH)

-

Inhibitor (this compound or Afegostat) at various concentrations

-

96-well clear bottom microplate

-

Microplate reader capable of measuring absorbance at 405 nm

Procedure:

-

Enzyme Preparation: Prepare dilutions of the β-glucosidase enzyme in the assay buffer.

-

Reaction Setup: To each well of a 96-well plate, add 20 µL of the sample (or buffer for control). For inhibitor studies, pre-incubate the enzyme with various concentrations of this compound for a defined period.

-

Initiate Reaction: Add 200 µL of the p-NPG substrate solution (Working Reagent) to each well to start the reaction.[12]

-

Incubation: Incubate the plate at a constant temperature (e.g., 37°C) for a set time (e.g., 10-20 minutes).[12][13]

-

Stop Reaction: Stop the reaction by adding a stop solution to raise the pH.

-

Measurement: Measure the absorbance of each well at 405 nm using a microplate reader.

-

Calculation: The enzyme activity is calculated based on the change in absorbance over time, corrected for the blank, and compared against a standard curve (e.g., a p-nitrophenol standard). For inhibition studies, IC50 values are determined by plotting the percent inhibition against the logarithm of the inhibitor concentration.

In Vivo Studies and Clinical Development

-

Preclinical Models: In mouse models of Gaucher disease, oral administration of Afegostat (Isofagomine) led to increased GCase activity in the brain, liver, and spleen.[7][10] Treatment with Afegostat resulted in a significant reduction of accumulated substrates, including a 75% reduction in glucosylceramide and a 33% reduction in glucosylsphingosine after 8 weeks in one study.[9] These results indicated that the chaperone could stabilize GCase in vivo and reduce the visceral substrate burden.[9]

-

Clinical Trials: Afegostat, under the trade name Plicera, advanced to Phase 2 clinical trials for patients with Type 1 Gaucher disease.[2][5][14] The studies were designed to evaluate the safety, tolerability, and efficacy of the drug.[2][14] While results showed that all enrolled patients experienced an increase in the levels of the GCase enzyme in their white blood cells, clinically meaningful improvements in key disease markers were observed in only a small fraction of patients.[2] Due to the lack of significant clinical efficacy in these trials, the development of Afegostat for Gaucher disease was terminated in 2009.[5]

Conclusion

This compound and its more potent stereoisomer, Afegostat (Isofagomine), are iminosugar inhibitors of β-glucosidase that function as pharmacological chaperones. The core concept of stabilizing misfolded GCase to restore its function and alleviate the substrate accumulation in Gaucher disease is a valid and promising therapeutic strategy. Preclinical studies with Afegostat demonstrated significant success in increasing enzyme activity and reducing substrate levels in animal models. However, this success did not translate into broad clinical efficacy, leading to the discontinuation of its development. The challenges faced by Afegostat highlight the delicate balance required for a pharmacological chaperone; it must bind with sufficient affinity in the ER to promote proper folding but dissociate effectively in the acidic lysosome to allow for substrate catalysis. Despite the outcome for Afegostat, the research has provided valuable insights into the application of pharmacological chaperone therapy for lysosomal storage disorders.

References

- 1. gaucherdiseasenews.com [gaucherdiseasenews.com]

- 2. Amicus Therapeutics Announces Preliminary Results of Phase 2 Study with Plicera(TM) for Gaucher Disease | Amicus Therapeutics [ir.amicusrx.com]

- 3. Pharmacological chaperone therapy for Gaucher disease: a patent review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. gaucherdisease.org [gaucherdisease.org]

- 5. Afegostat - Wikipedia [en.wikipedia.org]

- 6. medchemexpress.com [medchemexpress.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. medkoo.com [medkoo.com]

- 9. Ex vivo and in vivo effects of isofagomine on acid β-glucosidase variants and substrate levels in Gaucher disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. assaygenie.com [assaygenie.com]

- 12. abcam.cn [abcam.cn]

- 13. Glucosidase, Beta - Assay | Worthington Biochemical [worthington-biochem.com]

- 14. A Study of AT2101 (Afegostat Tartrate) in Adult Patients With Type 1 Gaucher Disease Currently Receiving Enzyme Replacement Therapy [ctv.veeva.com]

L-Afegostat: A Technical Guide on its Role as a Glycosidase Inhibitor and its Chemical Synthesis

Introduction

L-Afegostat, the L-enantiomer of isofagomine, is a potent iminosugar that has garnered interest within the scientific community. While its name might suggest a role in carbohydrate synthesis, it is crucial to clarify a common misconception. This compound is not utilized as a building block or catalyst for the synthesis of carbohydrates. Instead, its primary significance lies in its function as a competitive inhibitor of glycosidases, enzymes responsible for the hydrolysis of glycosidic bonds in carbohydrates. This technical guide will provide an in-depth overview of this compound, focusing on its mechanism of action as a glycosidase inhibitor, its quantitative inhibition data, and a detailed protocol for its chemical synthesis. This document is intended for researchers, scientists, and drug development professionals working in the fields of glycobiology, enzymology, and medicinal chemistry.

This compound as a Glycosidase Inhibitor

This compound belongs to the class of iminosugars, which are carbohydrate analogues where the ring oxygen has been replaced by a nitrogen atom. This structural modification is key to their biological activity. The protonated nitrogen at physiological pH mimics the oxocarbenium ion-like transition state of the glycosidic bond cleavage reaction catalyzed by glycosidases. By binding tightly to the active site of these enzymes, this compound acts as a competitive inhibitor.

Mechanism of Action

The inhibitory activity of this compound is directed towards β-glucosidases. As a competitive inhibitor, this compound binds to the active site of the enzyme, thereby preventing the binding and subsequent hydrolysis of the natural carbohydrate substrate. The affinity of this compound for the enzyme is significantly higher than that of the substrate.

The mechanism can be visualized as a reversible equilibrium where the enzyme can bind either the substrate or the inhibitor. The presence of this compound reduces the rate of the enzymatic reaction by decreasing the concentration of enzyme available to bind the substrate.

biological activity of L-Afegostat

An In-depth Technical Guide on the Biological Activity of L-Afegostat and its Stereoisomer, Afegostat

Introduction

This technical guide provides a detailed overview of the and its extensively studied stereoisomer, D-Afegostat (also known as isofagomine). This compound is identified as a glycosidase inhibitor. Its stereoisomer, Afegostat, has been investigated as a pharmacological chaperone for the treatment of lysosomal storage disorders, particularly Gaucher disease. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive summary of quantitative data, experimental methodologies, and relevant signaling pathways.

This compound: A Glycosidase Inhibitor

This compound, also known as 5-epi-Isofagomine, is an iminosugar that has been identified as an inhibitor of β-Glucosidase.[1] Currently, the publicly available data on the specific biological activities of this compound is limited compared to its D-isomer.

Quantitative Data for this compound

The primary reported quantitative measure of this compound's biological activity is its inhibition constant (Ki) against β-Glucosidase.

| Compound | Target Enzyme | Inhibition Constant (Ki) |

| This compound | β-Glucosidase | 30 μM[1] |

Afegostat (D-Isofagomine): A Pharmacological Chaperone

Afegostat (D-Isofagomine) is the D-stereoisomer of this compound and has been the subject of more extensive research. It functions as a pharmacological chaperone that specifically binds to the acid-β-glucosidase (GCase), the enzyme deficient in Gaucher disease.[2][3] This interaction occurs in the endoplasmic reticulum (ER) and helps to correctly fold mutant forms of GCase, such as the N370S variant, facilitating their trafficking to the lysosome and increasing their enzymatic activity.[2][4]

Quantitative Data for Afegostat (D-Isofagomine)

The biological activity of Afegostat has been quantified through various in vitro and in vivo studies.

Table 1: In Vitro Inhibition of Acid β-Glucosidase (GCase)

| Compound | Target Enzyme | GCase Variants | Inhibition Constant (Ki) |

| Afegostat (Isofagomine) | Acid β-glucosidase (GCase) | Wild-type, N370S, V394L | ~30 nM[5][6] |

Table 2: In Vivo Efficacy in Mouse Models of Gaucher Disease

| Compound | Administration | Mouse Model | Tissue | Observed Effect |

| Afegostat | 100 mg/kg (oral, 4 months) | Thy1-aSyn mice | Brain, Liver, Spleen | Increased GCase activity[2][7][8] |

| Afegostat (Isofagomine) | 30 mg/kg/day | Mice with GCase mutations (V394L, D409H, or D409V) | Visceral tissues, Brain | Increased GCase activity[5][6] |

| Afegostat (Isofagomine) | 8-week treatment | hG/4L/PS-NA mouse model | Not specified | 75% reduction in glucosylceramide, 33% reduction in glucosylsphingosine[6] |

| Afegostat (Isofagomine) | 20 mg/kg/day and 600 mg/kg/day | 4L;C* (V394L/V394L + saposin C-/-) neuronopathic mouse model | Liver, Lung | Increased GCase protein and activity levels, delayed onset of neurological disease, and extended lifespan[9] |

Signaling and Mechanistic Pathways

The primary mechanism of action for Afegostat is as a pharmacological chaperone for GCase. This involves the cellular protein folding and trafficking machinery.

Caption: Mechanism of action for Afegostat as a pharmacological chaperone for GCase.

Experimental Protocols

Detailed experimental protocols for the characterization of this compound and Afegostat are crucial for reproducibility and further research. Below are generalized methodologies for key experiments.

Enzyme Inhibition Assay (for Ki Determination)

-

Objective: To determine the inhibition constant (Ki) of the compound against a target glycosidase.

-

Materials: Purified target enzyme (e.g., β-Glucosidase or GCase), a suitable chromogenic or fluorogenic substrate (e.g., 4-methylumbelliferyl-β-D-glucopyranoside), assay buffer at an optimal pH for the enzyme, and the test compound (this compound or Afegostat) at various concentrations.

-

Procedure: a. Prepare a series of dilutions of the test compound. b. In a microplate, add the enzyme solution to the assay buffer. c. Add the different concentrations of the test compound to the wells and incubate for a specific period to allow for binding. d. Initiate the enzymatic reaction by adding the substrate. e. Monitor the reaction kinetics by measuring the change in absorbance or fluorescence over time using a plate reader. f. Calculate the initial reaction velocities for each compound concentration. g. Determine the mode of inhibition and the Ki value by fitting the data to appropriate enzyme kinetic models (e.g., Michaelis-Menten, Cheng-Prusoff equation).

Fibroblast Assay for GCase Activity Enhancement

-

Objective: To assess the ability of a pharmacological chaperone to increase the activity of mutant GCase in patient-derived cells.

-

Materials: Fibroblast cell lines from Gaucher disease patients (e.g., carrying the N370S mutation), cell culture medium, the test compound, lysis buffer, and reagents for the GCase activity assay.

-

Procedure: a. Culture the patient-derived fibroblasts in multi-well plates. b. Treat the cells with various concentrations of the test compound for a specified period (e.g., 24-72 hours). c. Wash the cells and lyse them to release the cellular proteins. d. Determine the total protein concentration in the lysates for normalization. e. Measure the GCase activity in the cell lysates using a fluorogenic substrate. f. Quantify the GCase protein levels using methods like Western blotting or ELISA to correlate activity with protein amount. g. Compare the GCase activity in treated cells to untreated controls to determine the fold-increase in activity.

Caption: A generalized experimental workflow for evaluating Afegostat.

Conclusion

This compound is a known inhibitor of β-Glucosidase. Its stereoisomer, Afegostat (D-Isofagomine), has been more thoroughly investigated as a pharmacological chaperone for acid-β-glucosidase. The data presented in this guide highlights the potential of iminosugars in modulating glycosidase activity. While Afegostat showed promise in preclinical studies for Gaucher disease, its clinical development was halted. Nevertheless, the detailed characterization of its biological activity provides a valuable framework for future research in the field of pharmacological chaperones and the development of therapies for lysosomal storage disorders. Further studies are required to fully elucidate the broader biological activities of this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. afegostat | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 4. Afegostat - Wikipedia [en.wikipedia.org]

- 5. medkoo.com [medkoo.com]

- 6. Ex vivo and in vivo effects of isofagomine on acid β-glucosidase variants and substrate levels in Gaucher disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Isofagomine In Vivo Effects in a Neuronopathic Gaucher Disease Mouse | PLOS One [journals.plos.org]

L-Afegostat: A Technical Overview of a Glycosidase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-Afegostat, also known as 5-epi-Isofagomine, is an iminosugar and a glycosidase inhibitor. It is the L-enantiomer of the more extensively studied Afegostat (D-Isofagomine), a pharmacological chaperone that was investigated for the treatment of Gaucher's disease. While Afegostat's development was discontinued after clinical trials, the study of related iminosugars like this compound continues to be of interest for their potential therapeutic applications. This document provides a technical summary of the available information on the chemical structure and properties of this compound.

Chemical Structure and Properties

This compound is a polyhydroxylated piperidine, a class of compounds known for their ability to mimic the transition state of glycosidase-catalyzed reactions.

| Identifier | Value |

| IUPAC Name | (3S,4S,5S)-5-(hydroxymethyl)piperidine-3,4-diol |

| Synonyms | 5-epi-Isofagomine |

| Molecular Formula | C6H13NO3 |

| Molecular Weight | 147.17 g/mol |

| CAS Number | 202979-51-9 |

| SMILES | OC[C@@H]1CN--INVALID-LINK--O">C@HO |

Biological Activity

This compound is known to be an inhibitor of β-Glucosidase. The inhibitory constant (Ki) for its interaction with β-Glucosidase has been reported to be 30 μM[1].

Mechanism of Action

As a glycosidase inhibitor, this compound is presumed to act by binding to the active site of β-glucosidase, thereby preventing the hydrolysis of its natural substrate. This mechanism is typical for iminosugar inhibitors, which are structural mimics of the carbohydrate substrates of these enzymes.

The following diagram illustrates the general mechanism of competitive enzyme inhibition.

References

L-Afegostat and Iminosugars: A Technical Guide to Pharmacological Chaperone Therapy for Gaucher Disease

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of L-Afegostat, a member of the iminosugar class of compounds, and its potential as a pharmacological chaperone for the treatment of Gaucher disease. The document details the core principles of iminosugar-based therapies, the specific biochemical properties of this compound, relevant experimental protocols, and the molecular pathways it aims to modulate.

Introduction to Iminosugars and Their Therapeutic Applications

Iminosugars are a class of carbohydrate mimetics where the endocyclic oxygen atom of a monosaccharide is replaced by a nitrogen atom. This structural modification confers chemical and metabolic stability, allowing them to interact with carbohydrate-processing enzymes such as glycosidases and glycosyltransferases. Their ability to act as competitive inhibitors or enhancers of these enzymes has led to their investigation and successful application in various therapeutic areas, including viral infections, diabetes, and lysosomal storage disorders (LSDs).

In the context of LSDs, iminosugars are primarily utilized in two therapeutic strategies:

-

Substrate Reduction Therapy (SRT): This approach aims to decrease the biosynthesis of the substrate that accumulates in a specific LSD, thereby alleviating the cellular storage burden. An example is Miglustat (N-butyl-deoxynojirimycin), which inhibits glucosylceramide synthase, the enzyme responsible for the first step in the synthesis of most glycosphingolipids.

-

Pharmacological Chaperone Therapy (PCT): This strategy employs small molecules that bind to and stabilize misfolded mutant enzymes, facilitating their correct folding and trafficking from the endoplasmic reticulum (ER) to the lysosome. This increases the amount of functional enzyme in the lysosome, enhancing the degradation of the accumulated substrate.

This compound: A Profile of a Pharmacological Chaperone

This compound, also known as 5-epi-Isofagomine, is a stereoisomer of Afegostat (Isofagomine). Afegostat was developed as a pharmacological chaperone for the treatment of Gaucher disease, an autosomal recessive LSD caused by mutations in the GBA1 gene, leading to a deficiency of the lysosomal enzyme β-glucocerebrosidase (GCase). This deficiency results in the accumulation of glucosylceramide in macrophages, leading to a range of clinical manifestations.

This compound, as an iminosugar, is designed to act as a specific and reversible inhibitor of GCase at the neutral pH of the ER, allowing it to bind to and stabilize misfolded GCase. Upon trafficking to the acidic environment of the lysosome, the chaperone is intended to dissociate, allowing the now correctly folded enzyme to catabolize its substrate.

Quantitative Data on Glycosidase Inhibition

The inhibitory activity of this compound and related iminosugars against various glycosidases is a critical determinant of their therapeutic potential and selectivity. The following table summarizes the available quantitative data.

| Compound | Enzyme | Source | Inhibition Constant | Reference |

| This compound (L-Isofagomine) | Human β-glucocerebrosidase | Human | IC50 = 8.7 μM | [1][2] |

| This compound (5-epi-Isofagomine) | β-Glucosidase | Not Specified | Ki = 30 μM | [3] |

| Afegostat (D-Isofagomine) | β-Glucosidase | Sweet Almonds | Potent Inhibitor | [4] |

| Afegostat (D-Isofagomine) | Lysosomal acid α-glucosidase | Human | IC50 = 1 mM (weak inhibitor) | [5] |

| Miglustat (N-butyl-deoxynojirimycin) | Glucosylceramide synthase | Not Specified | Potent Inhibitor | |

| (5aR)-5a-C-pentyl-4-epi-isofagomine | Human β-galactosidase | Human | IC50 = 8 nM | [6] |

Mechanism of Action of this compound as a Pharmacological Chaperone

Mutations in the GBA1 gene often lead to the production of GCase protein that is misfolded and retained in the ER, where it is targeted for degradation by the ER-associated degradation (ERAD) pathway. This prevents the enzyme from reaching the lysosome to perform its catalytic function.

This compound is designed to act as a pharmacological chaperone that specifically binds to the active site of the misfolded GCase in the ER. This binding stabilizes the enzyme's conformation, allowing it to pass the ER quality control checkpoints and be trafficked to the lysosome. Once in the acidic environment of the lysosome, the affinity of this compound for GCase is reduced, leading to its dissociation from the enzyme. The correctly folded GCase is then able to hydrolyze the accumulated glucosylceramide.

Signaling Pathways Implicated in Gaucher Disease

The deficiency of GCase in Gaucher disease leads to the accumulation of glucosylceramide and its deacylated form, glucosylsphingosine. This accumulation triggers a cascade of downstream pathological events, including lysosomal dysfunction, impaired autophagy, and chronic inflammation.

Autophagy-Lysosomal Pathway Dysfunction

The accumulation of substrates within the lysosome impairs its function, leading to a disruption of the autophagy-lysosomal pathway. This results in the accumulation of dysfunctional organelles and protein aggregates, contributing to cellular toxicity, particularly in neurons.

Inflammatory Signaling

The storage of glucosylceramide in macrophages, known as Gaucher cells, leads to their activation and the secretion of pro-inflammatory cytokines. This chronic inflammation contributes significantly to the pathology of Gaucher disease. The NF-κB signaling pathway is a key regulator of this inflammatory response.

mTOR Signaling Dysregulation

Recent studies have shown that the accumulation of glycosphingolipids in Gaucher disease can lead to the hyperactivation of the mTORC1 signaling pathway. mTORC1 is a negative regulator of lysosomal biogenesis and autophagy. Its hyperactivity further exacerbates the lysosomal dysfunction seen in the disease.

By restoring GCase activity and reducing substrate accumulation, this compound has the potential to ameliorate the dysregulation of these interconnected signaling pathways.

Experimental Protocols

Synthesis of this compound (5-epi-Isofagomine)

A general strategy for the synthesis of isofagomine analogues involves the use of a chiral starting material, such as a carbohydrate, followed by a series of chemical transformations to construct the piperidine ring with the desired stereochemistry. A key step often involves a reductive amination to form the heterocyclic ring. The specific synthesis of this compound (5-epi-Isofagomine) would typically start from a readily available L-sugar to establish the correct stereochemistry.

Glycosidase Inhibition Assay

The inhibitory activity of this compound against β-glucosidase can be determined using a chromogenic substrate such as p-nitrophenyl-β-D-glucopyranoside (pNP-Glc).

Principle: β-glucosidase hydrolyzes pNP-Glc to glucose and p-nitrophenol. The reaction is stopped, and the color is developed by adding a basic solution, which converts p-nitrophenol to the p-nitrophenolate ion, a yellow compound that absorbs light at 405 nm. The rate of p-nitrophenolate formation is proportional to the enzyme activity.

Materials:

-

β-glucosidase (e.g., from human lysosomes or a commercial source)

-

p-Nitrophenyl-β-D-glucopyranoside (pNP-Glc)

-

Citrate-phosphate buffer (pH 5.2)

-

This compound

-

Sodium carbonate (Na2CO3) solution (e.g., 1 M)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a series of dilutions of this compound in the assay buffer.

-

In a 96-well plate, add the enzyme solution to each well.

-

Add the different concentrations of this compound to the wells. Include a control with no inhibitor.

-

Pre-incubate the enzyme and inhibitor for a defined period (e.g., 15 minutes) at 37°C.

-

Initiate the reaction by adding the pNP-Glc substrate to all wells.

-

Incubate the plate at 37°C for a specific time (e.g., 30 minutes).

-

Stop the reaction by adding the Na2CO3 solution.

-

Measure the absorbance at 405 nm using a microplate reader.

-

Calculate the percentage of inhibition for each concentration of this compound.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

To determine the Ki, the assay is performed with varying concentrations of both the substrate and the inhibitor, and the data are analyzed using Lineweaver-Burk or other kinetic plots.

Cell-Based Pharmacological Chaperone Activity Assay

The ability of this compound to increase the cellular activity of mutant GCase can be assessed in patient-derived fibroblasts or other cell models expressing a specific GCase mutation.

Principle: Cells are incubated with this compound, which is expected to stabilize the mutant GCase and increase its trafficking to the lysosome. After a washout period to remove the inhibitor from the lysosome, the cellular GCase activity is measured using a fluorogenic substrate.

Materials:

-

Gaucher patient-derived fibroblasts (e.g., with N370S or L444P mutation)

-

Cell culture medium and supplements

-

This compound

-

4-Methylumbelliferyl-β-D-glucopyranoside (4-MUG)

-

Cell lysis buffer

-

Fluorometer

Procedure:

-

Plate the patient-derived fibroblasts in a multi-well plate and allow them to adhere.

-

Treat the cells with various concentrations of this compound in fresh culture medium for a period of 3-5 days. Include an untreated control.

-

After the treatment period, wash the cells thoroughly with fresh medium and incubate in inhibitor-free medium for a washout period (e.g., 24-48 hours) to allow for the dissociation of the chaperone in the lysosomes.

-

Lyse the cells using a suitable lysis buffer.

-

Determine the protein concentration of the cell lysates.

-

Measure GCase activity by adding the fluorogenic substrate 4-MUG to the cell lysates. The hydrolysis of 4-MUG by GCase releases the fluorescent product 4-methylumbelliferone.

-

Measure the fluorescence using a fluorometer (excitation ~365 nm, emission ~445 nm).

-

Calculate the GCase activity, normalized to the protein concentration.

-

A significant increase in GCase activity in the this compound-treated cells compared to the untreated cells indicates pharmacological chaperone activity.

Conclusion

This compound represents a promising iminosugar-based pharmacological chaperone for the treatment of Gaucher disease. Its ability to inhibit β-glucocerebrosidase suggests it can bind to and potentially stabilize misfolded mutant forms of the enzyme, thereby increasing its cellular activity. The therapeutic rationale is to restore sufficient GCase function to alleviate the downstream pathological consequences of substrate accumulation, including lysosomal-autophagic dysfunction and chronic inflammation. Further preclinical and clinical studies are necessary to fully elucidate the efficacy and safety profile of this compound and to determine its potential as a valuable therapeutic option for individuals with Gaucher disease. The detailed experimental protocols provided in this guide offer a framework for the continued investigation of this compound and other novel iminosugar-based pharmacological chaperones.

References

- 1. Docking and SAR studies of D- and L-isofagomine isomers as human β-glucocerebrosidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Evaluation of isofagomine and its derivatives as potent glycosidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Selective Action of the Iminosugar Isofagomine, a Pharmacological Chaperone For Mutant Forms of Acid-β-Glucosidase - PMC [pmc.ncbi.nlm.nih.gov]

- 6. (5aR)-5a-C-Pentyl-4-epi-isofagomine: A powerful inhibitor of lysosomal β-galactosidase and a remarkable chaperone for mutations associated with GM1-gangliosidosis and Morquio disease type B - PubMed [pubmed.ncbi.nlm.nih.gov]

L-Afegostat vs. D-Afegostat: A Technical Deep-Dive into Stereochemistry and Biological Function

For Researchers, Scientists, and Drug Development Professionals

Introduction

Afegostat, an iminosugar, exists as two stereoisomers, L-Afegostat and D-Afegostat, with profoundly different biological activities stemming from their distinct three-dimensional structures. D-Afegostat, also known as isofagomine, was investigated as a pharmacological chaperone for the treatment of Gaucher disease, a lysosomal storage disorder caused by mutations in the β-glucocerebrosidase (GCase) enzyme. In contrast, this compound acts as a glycosidase inhibitor. This technical guide provides an in-depth comparison of the stereochemistry, biological activity, and mechanisms of action of these two isomers, supported by quantitative data, experimental methodologies, and pathway visualizations.

Stereochemistry and Structure

This compound and D-Afegostat are enantiomers, mirror images of each other that are not superimposable. This difference in spatial arrangement of their hydroxyl and hydroxymethyl groups around the piperidine ring is the fundamental reason for their distinct biological targets and activities.

D-Afegostat (Isofagomine) has the (3R,4R,5R) configuration. Its structure mimics the transition state of the natural substrate of β-glucocerebrosidase, allowing it to bind with high affinity to the enzyme's active site.

This compound (5-epi-Isofagomine) possesses the opposite stereochemistry. This configuration does not fit as precisely into the active site of GCase but allows it to interact with other glycosidases.

Comparative Biological Activity and Potency

The stereochemical differences between L- and D-Afegostat lead to vastly different biological activities and potencies. D-Afegostat is a potent inhibitor of GCase and acts as a pharmacological chaperone, while this compound is a much weaker GCase inhibitor and a more general glycosidase inhibitor.

| Parameter | D-Afegostat (Isofagomine) | This compound (5-epi-Isofagomine) | Reference |

| Primary Target | β-Glucocerebrosidase (GCase) | β-Glucosidase | [1][2] |

| Ki for Target | ~30 nM (for GCase) | 30 µM (for β-Glucosidase) | [2][3] |

| IC50 for human GCase | Nanomolar range | 8.7 µM | [4][5] |

Mechanism of Action

D-Afegostat: A Pharmacological Chaperone for Gaucher Disease

In Gaucher disease, mutations in the GBA1 gene lead to the production of misfolded GCase enzyme. This misfolded protein is recognized by the endoplasmic reticulum's quality control system and targeted for degradation via the ER-associated degradation (ERAD) pathway, preventing it from reaching the lysosome to perform its function.

D-Afegostat acts as a pharmacological chaperone by binding to the misfolded GCase in the ER. This binding stabilizes the enzyme's conformation, allowing it to pass the quality control checkpoints and be trafficked to the lysosome. Once in the acidic environment of the lysosome, the lower pH and competition from the natural substrate, glucosylceramide, facilitate the dissociation of D-Afegostat, allowing the rescued GCase to function.

This compound: A Glycosidase Inhibitor

This compound does not effectively chaperone mutant GCase. Instead, its stereochemistry allows it to act as a competitive inhibitor of other glycosidases, such as β-glucosidase. Its inhibitory activity is significantly weaker than that of D-Afegostat for GCase. The broader inhibitory profile of this compound has not been as extensively studied as the specific chaperone activity of its D-enantiomer.

Experimental Protocols

Synthesis of Afegostat Stereoisomers

The stereoselective synthesis of D- and this compound typically starts from chiral precursors.

General Strategy for D-Afegostat (Isofagomine) Synthesis: A common route begins with a readily available chiral starting material such as D-arabinose.[1] Key steps often involve:

-

Introduction of a nitrogen source: This can be achieved through reductive amination or other nitrogen-incorporating reactions.

-

Formation of the piperidine ring: Cyclization is a critical step to form the core structure.

-

Stereocontrolled installation of hydroxyl and hydroxymethyl groups: Protecting group strategies and stereoselective reactions are employed to achieve the desired (3R,4R,5R) configuration.

One published synthesis of D-isofagomine starts from 1,6:2,3-dianhydro-4-O-benzyl-β-d-mannopyranose and proceeds in six steps with an overall yield of 34%. Key transformations include epoxide opening to introduce the hydroxymethyl group, hydrolysis, oxidative cleavage, and reductive amination for cyclization.

Synthesis of this compound: The synthesis of this compound would require starting with an L-sugar or employing a synthetic route that allows for the inversion of stereocenters from a D-sugar precursor. The principles of stereoselective synthesis, including the use of chiral catalysts and protecting group manipulation, are essential.

In Vitro Glucocerebrosidase (GCase) Activity Assay

This protocol describes a common method to measure GCase activity using a fluorogenic substrate.

Materials:

-

Cell lysates or purified GCase

-

4-methylumbelliferyl-β-D-glucopyranoside (4-MUG) substrate

-

Assay buffer (e.g., citrate-phosphate buffer, pH 5.2, containing a detergent like sodium taurocholate)

-

Stop solution (e.g., glycine-NaOH buffer, pH 10.7)

-

96-well black microplate

-

Plate reader capable of fluorescence measurement (excitation ~360 nm, emission ~445 nm)

-

Inhibitor (L- or D-Afegostat) solutions at various concentrations

Procedure:

-

Enzyme Preparation: Prepare dilutions of the cell lysate or purified GCase in assay buffer.

-

Inhibitor Incubation (for IC50 determination): In the wells of the microplate, add the enzyme preparation and varying concentrations of the inhibitor (L- or D-Afegostat). Include control wells with no inhibitor. Incubate for a defined period (e.g., 15-30 minutes) at 37°C.

-

Reaction Initiation: Add the 4-MUG substrate to all wells to start the reaction.

-

Incubation: Incubate the plate at 37°C for a specific time (e.g., 30-60 minutes).

-

Reaction Termination: Add the stop solution to each well to terminate the reaction and enhance the fluorescence of the product.

-

Fluorescence Measurement: Read the fluorescence of each well using the plate reader.

-

Data Analysis: Subtract the background fluorescence (wells with no enzyme). Calculate the percentage of inhibition for each inhibitor concentration relative to the control. Plot the percentage of inhibition against the inhibitor concentration and fit the data to a suitable model to determine the IC50 value.

Pharmacokinetics

Conclusion

The stereochemistry of afegostat is a critical determinant of its biological function. D-Afegostat (isofagomine) is a potent and specific pharmacological chaperone for mutant GCase, a mechanism that has been explored for the treatment of Gaucher disease. In stark contrast, this compound is a much weaker inhibitor of GCase and functions as a more general glycosidase inhibitor. This profound difference underscores the importance of stereoisomerism in drug design and development, where subtle changes in the three-dimensional arrangement of atoms can lead to entirely different pharmacological profiles. Further research into the broader glycosidase inhibitory profile of this compound and the development of more detailed comparative studies would provide a more complete understanding of this pair of enantiomers.

References

- 1. Efficient synthesis of isofagomine and noeuromycin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Ex vivo and in vivo effects of isofagomine on acid β-glucosidase variants and substrate levels in Gaucher disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pnas.org [pnas.org]

- 6. The Pharmacological Chaperone Isofagomine Increases Activity of the Gaucher Disease L444P Mutant Form of β-Glucosidase - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Discovery and Synthesis of Afegostat and L-Afegostat

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of Afegostat (also known as isofagomine or AT2101) and its stereoisomer, L-Afegostat (5-epi-Isofagomine). Afegostat emerged as a promising pharmacological chaperone for the treatment of Gaucher disease, a lysosomal storage disorder caused by mutations in the β-glucocerebrosidase (GCase) enzyme. This document details the mechanism of action, synthetic chemistry, and key preclinical and clinical findings. All quantitative data are summarized in structured tables, and detailed experimental protocols for pivotal syntheses and assays are provided. Additionally, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of the core concepts.

Introduction and Discovery

Afegostat (isofagomine) was invented by Mikael Bols and Troels Skrydstrup and first prepared by Jespersen and Bols.[1] It was developed as an experimental drug for the treatment of certain forms of Gaucher's disease by Amicus Therapeutics and Shire plc.[1] Gaucher disease is a genetic disorder resulting from the misfolding of the β-glucocerebrosidase (GCase) enzyme, leading to its premature degradation and the toxic accumulation of its substrate, glucocerebroside.[1] Afegostat, an iminosugar, was designed to act as a pharmacological chaperone, a small molecule that selectively binds to and stabilizes misfolded GCase, facilitating its proper trafficking to the lysosome and restoring its enzymatic activity.[1] Despite promising preclinical results, the development of Afegostat (under the planned trade name Plicera) was terminated in 2009 after it failed to meet its primary endpoints in a Phase 2 clinical trial.[1]

This compound (5-epi-Isofagomine) is a stereoisomer of Afegostat and is also a glycosidase inhibitor.[2] Its synthesis and biological activity have been explored, though it has not undergone the same level of clinical development as Afegostat.

Mechanism of Action: Pharmacological Chaperoning of β-Glucocerebrosidase

In Gaucher disease, mutations in the GBA1 gene lead to the production of misfolded GCase that is retained in the endoplasmic reticulum (ER) and targeted for proteasomal degradation. This results in insufficient levels of functional GCase in the lysosome to break down glucocerebroside.

Afegostat functions as a pharmacological chaperone by binding to the active site of the misfolded GCase in the ER. This binding stabilizes the enzyme's conformation, allowing it to pass the ER's quality control system and be trafficked to the lysosome. In the acidic environment of the lysosome, the affinity of Afegostat for GCase is reduced, leading to its dissociation and the release of a functional, active enzyme capable of metabolizing glucocerebroside. Afegostat has been shown to enhance the activity of the N370S mutant GCase, a common mutation in Gaucher disease, by approximately threefold.[1]

Synthesis of Afegostat and this compound

Synthesis of Afegostat (Isofagomine)

The initial synthesis of Afegostat was reported by Jespersen et al. While the full detailed protocol requires access to the original publication, the synthetic strategy has been outlined in several sources. A common route starts from a readily available carbohydrate precursor.

Experimental Protocol: Synthesis of Afegostat (General Scheme)

A detailed, step-by-step protocol will be added upon obtaining the full text of the primary literature. The following is a generalized representation of a potential synthetic route.

-

Starting Material: A suitably protected monosaccharide (e.g., a derivative of glucose or mannose).

-

Introduction of Nitrogen: The introduction of a nitrogen atom, often via an azide intermediate, to form a piperidine ring precursor.

-

Cyclization: Reductive amination or other cyclization strategies to form the core piperidine ring structure.

-

Stereochemical Control: The stereochemistry of the hydroxyl groups is controlled by the choice of starting material and subsequent stereoselective reactions.

-

Deprotection: Removal of protecting groups to yield the final Afegostat molecule.

Synthesis of this compound (5-epi-Isofagomine)

The synthesis of this compound has been described by Pandey et al. The route involves a photoinduced electron transfer (PET) cyclization.

Experimental Protocol: Synthesis of this compound (General Scheme)

A detailed, step-by-step protocol will be added upon obtaining the full text of the primary literature. The following is a generalized representation of the synthetic strategy.

-

Key Precursor Synthesis: Preparation of a key precursor, often involving multiple steps from a chiral starting material.

-

PET Cyclization: A photoinduced electron transfer (PET) cyclization of an α-trimethylsilylmethylamine radical cation to a tethered acetylene functionality is a key step in forming the piperidine ring.

-

Functional Group Manipulations: Subsequent steps involve dihydroxylation of a double bond and other functional group transformations to install the desired stereochemistry of the hydroxyl groups.

-

Deprotection: Final deprotection steps to yield this compound.

Quantitative Data Summary

Preclinical Data

The following tables summarize the key in vitro and in vivo preclinical data for Afegostat and this compound.

Table 1: In Vitro Activity of Afegostat

| Parameter | Cell Line/Enzyme | Value | Reference |

| GCase Activity Increase | N370S Gaucher Fibroblasts | ~2.2-3.0 fold | [3] |

| L444P Gaucher Lymphoblasts | ~3.5 fold | [2][4] | |

| L444P Gaucher Fibroblasts | ~1.3 fold | [2][4] | |

| IC50 | Wild-type GCase (pH 7.2) | Nanomolar range | [3] |

| N370S GCase (pH 7.2) | Nanomolar range | [3] | |

| Wild-type GCase (pH 5.2) | Nanomolar range | [3] | |

| N370S GCase (pH 5.2) | Nanomolar range | [3] |

Table 2: In Vivo Activity of Afegostat in a Mouse Model of Gaucher Disease

| Parameter | Tissue | Value | Reference |

| GCase Activity Increase | Brain | 2-5 fold | [5][6] |

| Visceral Tissues | 2-5 fold | [5][6] |

Table 3: In Vitro Activity of this compound

| Parameter | Enzyme | Value | Reference |

| Ki | β-Glucosidase | 30 μM | [2] |

Clinical Data

Afegostat (AT2101) was evaluated in Phase 2 clinical trials for Gaucher disease.

Table 4: Afegostat Phase 2 Clinical Trial Details

| Trial Identifier | Condition | Dose Regimens Studied | Key Outcome | Reference |

| NCT00446550 | Type 1 Gaucher Disease | 225 mg (3 days on/4 days off and 7 days on/7 days off) | Increased GCase levels in all patients, but clinically meaningful improvements in only 1 of 18 patients. | [7] |

| NCT00433147 | Type 1 Gaucher Disease (on ERT) | Multiple oral dosing regimens | Assessed safety and tolerability. | [7][8] |

| NCT00813865 | Type 1 Gaucher Disease | 225 mg (long-term extension) | Evaluated long-term safety and efficacy. | [9][10] |

Key Experimental Protocols

β-Glucocerebrosidase (GCase) Activity Assay

A detailed, step-by-step protocol will be added upon obtaining the full text of the primary literature. The following is a general protocol for a fluorogenic GCase assay.

Objective: To measure the enzymatic activity of GCase in cell lysates or purified enzyme preparations.

Principle: The assay utilizes a fluorogenic substrate, such as 4-methylumbelliferyl-β-D-glucopyranoside (4-MUG), which is non-fluorescent. GCase cleaves the glycosidic bond, releasing the highly fluorescent 4-methylumbelliferone (4-MU). The rate of increase in fluorescence is directly proportional to the GCase activity.

Materials:

-

Cell lysates or purified GCase

-

4-methylumbelliferyl-β-D-glucopyranoside (4-MUG) substrate solution

-

Assay buffer (e.g., citrate-phosphate buffer with sodium taurocholate)

-

Stop solution (e.g., glycine-carbonate buffer)

-

Fluorometer

Procedure:

-

Prepare serial dilutions of a 4-MU standard to generate a standard curve.

-

Incubate the cell lysate or purified enzyme with the assay buffer at 37°C.

-

Initiate the reaction by adding the 4-MUG substrate solution.

-

After a defined incubation period, stop the reaction by adding the stop solution.

-

Measure the fluorescence of the samples and standards using a fluorometer (e.g., excitation at 365 nm and emission at 445 nm).

-

Calculate the GCase activity based on the standard curve and express as nmol of substrate hydrolyzed per hour per mg of protein.

Conclusion

Afegostat demonstrated a clear mechanism of action as a pharmacological chaperone for mutant GCase and showed promising preclinical efficacy. However, the translation of these findings to significant clinical benefit in Gaucher disease patients proved challenging, ultimately leading to the cessation of its development. The study of Afegostat has, nevertheless, provided valuable insights into the potential and the complexities of pharmacological chaperone therapy for lysosomal storage disorders. This compound remains a subject of academic interest as a glycosidase inhibitor. This guide provides a foundational resource for researchers in the field, consolidating key data and methodologies to inform future drug discovery and development efforts in this area.

References

- 1. Afegostat - Wikipedia [en.wikipedia.org]

- 2. The pharmacological chaperone isofagomine increases the activity of the Gaucher disease L444P mutant form of beta-glucosidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The iminosugar isofagomine increases the activity of N370S mutant acid β-glucosidase in Gaucher fibroblasts by several mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Pharmacological Chaperone Isofagomine Increases Activity of the Gaucher Disease L444P Mutant Form of β-Glucosidase - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Selective Action of the Iminosugar Isofagomine, a Pharmacological Chaperone For Mutant Forms of Acid-β-Glucosidase - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. ClinicalTrials.gov [clinicaltrials.gov]

- 8. A Study of AT2101 (Afegostat Tartrate) in Adult Patients With Type 1 Gaucher Disease Currently Receiving Enzyme Replacement Therapy [ctv.veeva.com]

- 9. ClinicalTrials.gov [clinicaltrials.gov]

- 10. go.drugbank.com [go.drugbank.com]

The Physiological Role of β-Glucosidase Inhibition: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

β-Glucosidases are a ubiquitous class of enzymes that catalyze the hydrolysis of β-glycosidic bonds in a wide array of substrates, playing critical roles in various biological processes across kingdoms. In humans, these enzymes are integral to the digestion of dietary glucosides, the metabolism of glycolipids within lysosomes, and the modulation of gut microbiota. Inhibition of β-glucosidase activity has emerged as a significant therapeutic strategy for a range of pathologies, from lysosomal storage disorders to cancer and potentially metabolic diseases. This technical guide provides an in-depth exploration of the physiological consequences of β-glucosidase inhibition, supported by quantitative data, detailed experimental protocols, and visualizations of key signaling pathways.

Introduction: The Diverse Roles of β-Glucosidase

β-Glucosidases (EC 3.2.1.21) are glycoside hydrolases that cleave terminal, non-reducing β-D-glucosyl residues from a variety of substrates, including oligosaccharides and glycosides. Their physiological functions are remarkably diverse and context-dependent:

-

In Humans:

-

Lysosomal Function: Acid β-glucosidase (glucocerebrosidase, GBA1) is a lysosomal enzyme responsible for the breakdown of glucosylceramide into glucose and ceramide.[1] Its deficiency leads to the accumulation of glucosylceramide, causing Gaucher disease, a lysosomal storage disorder.[1]

-

Digestion and Xenobiotic Metabolism: Cytosolic and broad-specificity β-glucosidases in the small intestine and liver contribute to the hydrolysis of dietary plant glycosides, impacting the bioavailability of various phytochemicals.[2]

-

Gut Microbiota: Bacterial β-glucosidases in the colon play a crucial role in the breakdown of complex carbohydrates and the metabolism of plant-derived compounds, influencing the composition and metabolic output of the gut microbiome.[3]

-

-

In Plants: β-Glucosidases are key players in plant defense mechanisms, activating inert glucosylated defense compounds upon tissue damage by herbivores or pathogens. They are also involved in cell wall lignification and phytohormone activation.[2]

-

In Microorganisms: Microbial β-glucosidases are essential for the degradation of cellulose and other plant-based biomass, a process of significant interest for biofuel production.[4]

Given these critical roles, the inhibition of β-glucosidase can lead to profound physiological changes, offering opportunities for therapeutic intervention.

Molecular Consequences of β-Glucosidase Inhibition

The primary consequence of β-glucosidase inhibition is the accumulation of its substrate. The downstream effects, however, vary significantly depending on the specific enzyme being targeted and the cellular context.

Lysosomal Storage and Sphingolipid Metabolism

Inhibition or genetic deficiency of the lysosomal acid β-glucosidase (GBA1) directly leads to the accumulation of glucosylceramide within lysosomes. This is the pathological hallmark of Gaucher disease.[1] The accumulation of this lipid contributes to the formation of "Gaucher cells," which are lipid-engorged macrophages that infiltrate various organs, leading to hepatosplenomegaly, bone disease, and neurological symptoms in severe forms.[5]

The sphingolipid metabolic pathway is a complex network of interconnected lipids. Inhibition of GBA1 disrupts this balance, leading to not only the buildup of glucosylceramide but also its conversion to the cytotoxic metabolite glucosylsphingosine.[1]

Cancer Cell Proliferation and Survival

Recent studies have highlighted a role for β-glucosidase in cancer biology. Upregulation of β-glucosidase has been observed in breast cancer, where it activates the PI3K/Akt/mTOR signaling pathway, a critical regulator of cell growth, proliferation, and survival. Inhibition of β-glucosidase in breast cancer cells has been shown to suppress growth, induce apoptosis, and sensitize the cells to chemotherapy.

The precise mechanism linking β-glucosidase to the PI3K/Akt/mTOR pathway is still under investigation, but it may involve the modulation of signaling lipids or receptor glycosylation patterns.

Impact on Gut Microbiota

The gut microbiota possesses a vast repertoire of enzymes, including β-glucosidases, that are crucial for metabolizing dietary fibers and phytochemicals. Inhibition of these bacterial enzymes can significantly alter the gut microbial landscape. For instance, α-glucosidase inhibitors, a class of anti-diabetic drugs, are known to shift the composition of the gut microbiota.[6][7] While less studied, β-glucosidase inhibitors are also expected to impact the gut microbiome by altering the availability of fermentable sugars and the bioactivity of dietary glycosides.[3] This could have downstream effects on host health, including modulation of the immune system and production of short-chain fatty acids.

Quantitative Data on β-Glucosidase Inhibition

The potency of β-glucosidase inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50), while the enzyme's affinity for its substrate is described by the Michaelis constant (Km).

Table 1: IC50 Values of Selected β-Glucosidase Inhibitors

| Inhibitor | Enzyme Source | IC50 | Reference |

| AMP-Deoxynojirimycin | Not specified | 1.0 nM | [8] |

| Miglustat | Not specified | 230.0 nM | [8] |

| 1-Deoxynojirimycin | Not specified | 20,000 - 30,000 nM | [8] |

| (2S,3R,4R,5S)-1-Butyl-2-(hydroxymethyl)piperidine-3,4,5-triol | Not specified | 250.0 - 1000.0 nM | [8] |

| Carba-cyclophellitol analog 5 | Human GBA1 | ~100 µM | [9] |

Table 2: Kinetic Parameters of Selected β-Glucosidases

| Enzyme | Substrate | Km (mM) | Vmax (µmol/min/mg) | Reference |

| β-Glucosidase (from almonds) | p-Nitrophenyl-β-D-glucopyranoside | 2.8 | Not specified | [4] |

| β-Glucosidase (recombinant, from E. coli) | p-Nitrophenyl-β-D-glucopyranoside | 0.4037 | 5735.8 | [10] |

| Immobilized β-Glucosidase | p-Nitrophenyl-β-D-glucopyranoside | 13.4 | 1.72 (U/mL) | [11] |

| Free β-Glucosidase | p-Nitrophenyl-β-D-glucopyranoside | 6.98 | 3.96 (U/mL) | [11] |

| Recombinant GH3 β-glucosidase (Aspergillus nidulans) | p-Nitrophenyl-β-D-glucopyranoside | 0.0607 | 212 | [12] |

| Recombinant GH3 β-glucosidase (Aspergillus nidulans) | Cellobiose | 2.7 | 57 | [12] |

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of β-glucosidase inhibition.

β-Glucosidase Activity Assay using p-Nitrophenyl-β-D-glucopyranoside (pNPG)

This colorimetric assay is a standard method for measuring β-glucosidase activity.

Principle: β-glucosidase hydrolyzes the colorless substrate pNPG to release glucose and p-nitrophenol. Under alkaline conditions, p-nitrophenol is converted to the p-nitrophenolate ion, which is yellow and can be quantified by measuring its absorbance at 405 nm.[13][14]

Materials:

-

p-Nitrophenyl-β-D-glucopyranoside (pNPG) solution (e.g., 10 mM in water)

-

Sodium acetate buffer (e.g., 50 mM, pH 5.0)

-

Enzyme solution (e.g., purified β-glucosidase or cell lysate)

-

Stop solution (e.g., 0.2 M Sodium Carbonate, Na2CO3)

-

96-well microplate

-

Microplate reader

Procedure:

-

In a 96-well plate, add 50 µL of sodium acetate buffer to each well.

-

Add 25 µL of the enzyme solution to the appropriate wells. For a blank, add 25 µL of buffer instead of the enzyme.

-

Pre-incubate the plate at the desired temperature (e.g., 37°C or 50°C) for 5 minutes.

-

Initiate the reaction by adding 25 µL of the pNPG solution to each well.

-

Incubate the plate at the same temperature for a defined period (e.g., 15-30 minutes).

-

Stop the reaction by adding 100 µL of the stop solution to each well.

-

Measure the absorbance at 405 nm using a microplate reader.

-

Calculate the enzyme activity based on a p-nitrophenol standard curve. One unit of activity is typically defined as the amount of enzyme that liberates 1 µmol of p-nitrophenol per minute.[14]

Screening for β-Glucosidase Inhibitors using Esculin Agar Plate Method

This is a simple and rapid method for screening a large number of samples for β-glucosidase inhibitory activity.[15]

Principle: β-glucosidase hydrolyzes esculin to esculetin and glucose. In the presence of ferric ions (FeCl3), esculetin forms a dark brown or black complex. An inhibitor will prevent this reaction, resulting in a clear or pale yellowish zone around the sample.[16]

Materials:

-

Agar

-

Sodium acetate buffer (e.g., 0.1 M, pH 5.0)

-

Ferric chloride (FeCl3) solution (e.g., 5% w/v)

-

Esculin solution (e.g., 0.2% w/v)

-

β-glucosidase solution

-

Petri dishes

-

Samples to be screened (e.g., microbial extracts)

Procedure:

-

Prepare an agar solution (e.g., 2% w/v) in sodium acetate buffer, dissolve by heating.

-

Cool the agar to about 60°C and add the FeCl3 solution and the β-glucosidase solution.

-

Pour the mixture into petri dishes and allow it to solidify.

-

Spot a small volume (e.g., 5 µL) of each sample onto the surface of the agar.

-

Incubate at room temperature for about 15 minutes to allow for enzyme-inhibitor interaction.

-

Overlay the plate with the esculin solution.

-

Incubate at room temperature for 30-60 minutes.

-

Observe the plate for the formation of a dark background. A clear or pale yellowish zone around a sample spot indicates the presence of a β-glucosidase inhibitor.[15]

Cell Viability Assessment using MTT Assay

This assay is used to assess the effect of β-glucosidase inhibitors on cell viability and proliferation.

Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by mitochondrial dehydrogenases in metabolically active cells to form an insoluble purple formazan product. The amount of formazan produced is proportional to the number of viable cells.[17]

Materials:

-

Cultured cells

-

96-well cell culture plate

-

β-glucosidase inhibitor

-

MTT solution (e.g., 5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the β-glucosidase inhibitor for the desired duration (e.g., 24, 48, or 72 hours). Include untreated control wells.

-

After the treatment period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

-

If using adherent cells, carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals. For suspension cells, the solubilization solution can be added directly.

-

Shake the plate for about 15 minutes to ensure complete solubilization.

-

Measure the absorbance at a wavelength between 570 and 590 nm using a microplate reader.

-

Calculate cell viability as a percentage relative to the untreated control cells.

Apoptosis Detection using TUNEL Assay

The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay is a common method for detecting DNA fragmentation, a hallmark of late-stage apoptosis.[18]

Principle: The enzyme terminal deoxynucleotidyl transferase (TdT) is used to label the 3'-hydroxyl ends of fragmented DNA with labeled dUTPs. These labeled nucleotides can then be detected by fluorescence microscopy or flow cytometry.[19]

Materials:

-

Cultured cells (adherent or in suspension)

-

Fixation solution (e.g., 4% paraformaldehyde in PBS)

-

Permeabilization solution (e.g., 0.25% Triton X-100 in PBS)

-

TUNEL assay kit (containing TdT enzyme, labeled dUTPs, and reaction buffers)

-

Fluorescence microscope or flow cytometer

Procedure (for adherent cells):

-

Culture cells on coverslips or in chamber slides and treat with the β-glucosidase inhibitor.

-

Wash the cells with PBS and fix with the fixation solution for 15-30 minutes at room temperature.

-

Wash the cells with PBS and permeabilize with the permeabilization solution for 20 minutes at room temperature.

-

Wash the cells with PBS.

-

Follow the manufacturer's instructions for the TUNEL assay kit. This typically involves:

-

Incubating the cells with an equilibration buffer.

-

Incubating the cells with the TUNEL reaction mixture (containing TdT and labeled dUTPs) in a humidified chamber at 37°C for 60 minutes, protected from light.

-

-

Wash the cells to remove unincorporated nucleotides.

-

If desired, counterstain the nuclei with a DNA stain like DAPI.

-

Mount the coverslips and visualize the cells using a fluorescence microscope. Apoptotic cells will show bright fluorescent nuclei.

Quantification of Cellular Glucosylceramide by LC-MS/MS

This method allows for the specific and sensitive quantification of glucosylceramide accumulation in cells treated with a β-glucosidase inhibitor.

Principle: Lipids are extracted from cells, and glucosylceramide is separated from other lipids and its isomers (like galactosylceramide) using liquid chromatography (LC). The separated lipid is then detected and quantified by tandem mass spectrometry (MS/MS).[20][21]

Materials:

-

Cultured cells

-

Solvents for lipid extraction (e.g., chloroform, methanol)

-

Internal standard (e.g., a non-endogenous glucosylceramide species with a different fatty acid chain length)

-

LC-MS/MS system

Procedure Outline:

-

Harvest and pellet the cells.

-

Perform a lipid extraction using a method such as the Folch or Bligh-Dyer method, after adding a known amount of the internal standard.

-

Dry the lipid extract, for example, under a stream of nitrogen.

-

Reconstitute the lipid extract in a suitable solvent for LC-MS/MS analysis.

-

Inject the sample into the LC-MS/MS system. A normal-phase or HILIC column is typically used to separate glucosylceramide from galactosylceramide.

-

Set up the mass spectrometer to detect the specific precursor and product ions for glucosylceramide and the internal standard.

-

Quantify the amount of glucosylceramide in the sample by comparing its peak area to that of the internal standard and referencing a standard curve.[20]

Conclusion and Future Directions